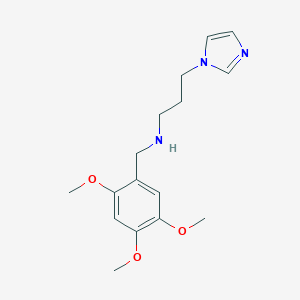![molecular formula C16H13N3OS2 B274468 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B274468.png)
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone, commonly known as ATD, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ATD is a selective androgen receptor modulator (SARM) that has been studied for its ability to increase muscle mass and bone density, without the negative side effects associated with anabolic steroids.
作用机制
ATD works by binding to androgen receptors in the body, which are responsible for regulating muscle and bone growth, as well as other physiological processes. By selectively binding to these receptors, ATD is able to stimulate muscle and bone growth without the negative side effects associated with anabolic steroids. Additionally, ATD has been shown to suppress testosterone levels in men, which can be beneficial in male contraception research.
Biochemical and Physiological Effects:
ATD has been shown to have a variety of biochemical and physiological effects in animal models. In muscle and bone growth research, ATD has been shown to increase muscle mass and bone density, while also improving bone strength and flexibility. In male contraception research, ATD has been shown to suppress testosterone levels in men, which can lead to a decrease in sperm production and fertility. In cancer treatment research, ATD has been shown to inhibit the growth of androgen-sensitive cancers, such as prostate cancer.
实验室实验的优点和局限性
One major advantage of using ATD in lab experiments is its selectivity for androgen receptors, which allows for targeted stimulation of muscle and bone growth without the negative side effects associated with anabolic steroids. Additionally, ATD has been shown to have a high degree of purity and stability, making it a reliable compound for research purposes. However, one limitation of using ATD in lab experiments is its relatively high cost compared to other research compounds.
未来方向
There are several future directions for research on ATD, including its potential applications in male contraception, cancer treatment, and muscle and bone growth. Additionally, further research is needed to fully understand the mechanism of action of ATD and its potential side effects in humans. Finally, the synthesis method for ATD could be further optimized for higher yield and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, ATD is a promising compound for scientific research due to its potential applications in muscle and bone growth, male contraception, and cancer treatment. Its selectivity for androgen receptors and lack of negative side effects make it an attractive alternative to anabolic steroids. Further research is needed to fully understand the mechanism of action of ATD and its potential applications in humans.
合成方法
The synthesis of ATD involves the reaction of 2-acetyl-1,2-diphenylethanone with thiosemicarbazide in the presence of an acid catalyst. The resulting product is then treated with sodium nitrite and hydrochloric acid to form the final compound, ATD. This synthesis method has been optimized for high yield and purity, making ATD readily available for research purposes.
科学研究应用
ATD has been studied for its potential applications in a variety of research areas, including muscle and bone growth, male contraception, and cancer treatment. In muscle and bone growth research, ATD has been shown to increase muscle mass and bone density in animal models without the negative side effects associated with anabolic steroids. In male contraception research, ATD has been studied as a potential alternative to testosterone replacement therapy, as it has been shown to suppress testosterone levels in men. In cancer treatment research, ATD has been studied as a potential treatment for androgen-sensitive cancers, such as prostate cancer.
属性
分子式 |
C16H13N3OS2 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone |
InChI |
InChI=1S/C16H13N3OS2/c17-15-18-19-16(22-15)21-14(12-9-5-2-6-10-12)13(20)11-7-3-1-4-8-11/h1-10,14H,(H2,17,18) |
InChI 键 |
ZJZAGKITCPKNIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NN=C(S3)N |
规范 SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NN=C(S3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274385.png)
![3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B274386.png)
![N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B274388.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
![3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)
![3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)
![2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B274394.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine](/img/structure/B274398.png)
![2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B274402.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B274403.png)

![3-[(Biphenyl-4-ylmethyl)amino]quinuclidine](/img/structure/B274407.png)